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Compound of Interest
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Tert-butyl 4-cyclobutylpiperazine-

1-carboxylate

CAS No.: 485798-62-7

Cat. No.: B1398699

Get Quote

Executive Summary: The "Goldilocks" Ring
In the landscape of medicinal chemistry, the cyclobutyl group has evolved from a mere

synthetic curiosity to a strategic "Goldilocks" scaffold. It occupies a unique physicochemical

space between the highly strained, rigid cyclopropyl group and the flexible, lipophilic

cyclopentyl/cyclohexyl systems.

This guide explores the cyclobutyl motif's utility in modulating metabolic stability, conformational

restriction, and lipophilicity. We analyze its role as a bioisostere for tert-butyl, isopropyl, and

phenyl groups, supported by field-proven protocols and case studies like Ivosidenib and

Boceprevir.

Physicochemical & Structural Profile
The cyclobutyl ring is defined by its "puckered" or "butterfly" conformation. Unlike cyclopropane

(planar, ~60° angles) or cyclopentane (envelope, ~108° angles), cyclobutane adopts a non-

planar geometry to relieve torsional strain caused by eclipsing hydrogens.
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Table 1: Comparative Physicochemical Metrics[1]
Property Cyclopropane Cyclobutane Cyclopentane Cyclohexane

Ring Strain

(kcal/mol)
~27.5 ~26.3 ~6.2 ~0.1

C-C Bond Angle 60° ~88° (puckered) ~105° (envelope) ~111° (chair)

Character

High

-character

(Walsh orbitals)

Moderate strain Flexible Strain-free

Metabolic

Liability

Stable to

oxidation; ring

opening possible

Stable; blocks

-oxidation

Prone to CYP

oxidation
High CYP liability

Structural Insight: The "Butterfly" Effect
The cyclobutane ring puckers by approximately 25–35° from planarity. This puckering allows

substituents to adopt pseudo-equatorial or pseudo-axial positions, offering a unique vector for

displaying pharmacophores that planar rings (like phenyl) or rapidly interconverting rings (like

cyclohexyl) cannot match.

Mechanistic Advantages in Drug Design
Metabolic Stability & The "Magic Difluoro" Effect
A critical application of the cyclobutyl group is replacing metabolically labile rings. Cyclohexyl

and cyclopentyl rings are frequent targets for Cytochrome P450 (CYP) mediated hydroxylation.

Case Study: Ivosidenib (AG-120) In the discovery of Ivosidenib (an IDH1 inhibitor), the initial

cyclohexyl moiety suffered from rapid oxidative clearance.

The Fix: Replacement with a 1,1-difluorocyclobutyl group.

The Result: The electron-withdrawing fluorine atoms deactivate the ring C-H bonds towards

oxidation, while the cyclobutyl ring size maintains the necessary hydrophobic fill without the
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"floppiness" of the larger cyclohexyl ring. This shift moved the compound from high to

medium clearance with minimal potency loss.[1][2]

Bioisosterism
vs. tert-Butyl: The cyclobutyl group approximates the steric bulk of a tert-butyl group but

reduces lipophilicity (LogP) slightly and offers vectors for further substitution (e.g., 3-

substitution).

vs. Phenyl: As a saturated bioisostere, cyclobutane increases fraction sp3 (

), improving solubility and escaping the "flatland" of aromatic-heavy libraries.

Visualizing the Logic
The following diagram illustrates the decision matrix for incorporating a cyclobutyl group during

Lead Optimization.

Problem: Metabolic Instability
(High Clearance) Target: Cyclohexyl/Isopropyl GroupIdentified Liability Strategy: Cyclobutyl BioisostereReplace with

Mechanism:
1. Reduce Ring Size (Steric bulk maintained)

2. Add Fluorine (Electronic deactivation)
3. Alter Puckering

Induces
Outcome:

Improved t1/2
Maintained Potency

Results in

Click to download full resolution via product page

Figure 1: Decision logic for deploying cyclobutyl moieties to solve metabolic instability.

Synthetic Methodologies
Constructing the cyclobutyl ring requires overcoming its inherent ring strain. While classical

methods like malonate alkylation with 1,3-dihalopropanes are valid, [2+2] photocycloaddition

remains the premier method for accessing complex, substituted cyclobutanes with high

stereocontrol.

Protocol: [2+2] Photocycloaddition (General Procedure)
This protocol describes the synthesis of a cyclobutane scaffold via UV-mediated cycloaddition,

adaptable for library synthesis.
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Reagents:

Substrate A: Terminal Alkene (1.0 equiv)

Substrate B: Enone or Maleimide (1.0 equiv)

Solvent: Acetonitrile (degassed) or Dichloromethane

Catalyst (Optional): Ruthenium or Iridium photocatalyst (for visible light methods)

Step-by-Step Workflow:

Preparation: Dissolve Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in degassed

Acetonitrile (10 mL) in a quartz reaction vessel (for UV) or borosilicate vial (for visible light).

Irradiation:

UV Method: Irradiate with a high-pressure mercury lamp (λ > 300 nm) through a Pyrex

filter to cut off short-wavelength UV.

Visible Light Method: Add photocatalyst (e.g., [Ru(bpy)3]Cl2, 1 mol%) and irradiate with

Blue LEDs (450 nm).

Monitoring: Stir at ambient temperature (20–25°C). Monitor by TLC or LC-MS for the

disappearance of the limiting olefin (typically 2–12 hours).

Workup:

Remove solvent in vacuo.[3]

CRITICAL STEP: Analyze crude NMR immediately to determine the diastereomeric ratio

(cis/trans or exo/endo) before purification, as silica gel can sometimes induce

isomerization in sensitive cyclobutanes.

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Cyclobutanes often elute distinctly from their acyclic precursors due to significant shape

differences.
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Self-Validation Check:

Proton NMR: Look for the characteristic upfield cyclobutyl protons (typically

1.5 – 2.5 ppm).

Carbon NMR: Cyclobutyl ring carbons usually appear between

20 – 35 ppm.

Detailed Case Studies
Ivosidenib (Tibsovo®) – The Metabolic Shield

Indication: IDH1-mutant cancers (AML).[4][5][6]

Challenge: The lead compound contained a cyclohexyl amine that was rapidly metabolized.

Cyclobutyl Solution: The cyclohexyl was replaced with 1,1-difluorocyclobutane.

Impact: The smaller, fluorinated ring prevented oxidative attack while fitting the hydrophobic

pocket previously occupied by the cyclohexyl group. This is a textbook example of using the

cyclobutyl group to tune ADME properties without sacrificing potency.

Boceprevir (Victrelis®) – The P1 Anchor
Indication: Hepatitis C (HCV Protease Inhibitor).[7][8][9]

Structure: Contains a cyclobutyl moiety in the P1 region (specifically a cyclobutylmethyl

group derived from cyclobutylalanine).

Role: The cyclobutyl group fills the S1 hydrophobic pocket of the NS3/4A protease.

Comparison: It was selected over cyclopropyl and isopropyl analogs because it provided the

optimal balance of hydrophobic interaction (potency) and cellular permeability.

Future Outlook: "Escape from Flatland"
The cyclobutyl group is central to the industry's shift away from flat, aromatic-rich molecules

("Escape from Flatland"). Emerging trends include:
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Spirocyclic Cyclobutanes: Using spiro-cyclobutanes (e.g., 2-azaspiro[3.3]heptanes) as rigid,

surrogate linkers for piperidines or piperazines.

Cubanes: While distinct, the cubane system (a bioisostere of benzene) relies on the same

fundamental strain principles as cyclobutane.

Strain-Release Functionalization: Utilizing the ring strain of bicyclo[1.1.0]butanes to access

polysubstituted cyclobutanes via radical addition, allowing for vectors previously

inaccessible.

References
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl

Drugs.Current Medicinal Chemistry. (2022). [Link]

Cyclobutanes in Small-Molecule Drug Candidates.ChemMedChem. (2022). [Link]

Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor.ACS Medicinal

Chemistry Letters. (2018). [Link]

The Discovery and Development of Boceprevir.Journal of Hepatology. (2012). [Link]

Strain Energies of Cycloalkanes.Chemistry LibreTexts. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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